3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-24-14-4-2-12(3-5-14)8-18-17(23)19-9-13(10-19)11-20-15(21)6-7-16(20)22/h2-5,13H,6-11H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZJBDOALKCZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the incorporation of the methoxyphenyl and dioxopyrrolidinyl groups. Common synthetic routes include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Incorporation of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Dioxopyrrolidinyl Moiety: This can be done through condensation reactions with succinimide derivatives.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the azetidine ring.
Condensation: The dioxopyrrolidinyl moiety can participate in condensation reactions with amines or alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the dioxopyrrolidine moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of 2,5-dioxopyrrolidine have shown promising results in inhibiting tumor growth in preclinical models.
Analgesic Properties
Research has demonstrated that compounds containing the azetidine structure can serve as effective analgesics. The mechanism is thought to involve modulation of pain pathways, akin to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Comparative studies have shown that certain derivatives exhibit analgesic effects superior to those of established medications like piroxicam.
Case Study 1: Synthesis and Evaluation of Derivatives
A study conducted by Umesha et al. synthesized a series of 2,5-dioxopyrrolidinyl derivatives and evaluated their analgesic effects using the thermal tail-flick test. Results indicated that some derivatives significantly inhibited the thermal pain response, suggesting potential for development as new pain management therapies .
| Compound | Structure | Analgesic Effect |
|---|---|---|
| A | Structure A | Significant |
| B | Structure B | Moderate |
| C | Structure C | None |
Case Study 2: Anticancer Efficacy
In another investigation, derivatives similar to 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide were tested against breast cancer cell lines. The study revealed that modifications in the side chains could enhance cytotoxicity, providing a pathway for developing targeted cancer therapies .
Biological Mechanisms
The biological mechanisms underlying the effects of this compound are multifaceted:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Modulation of Pain Receptors : Analgesic properties may arise from interactions with opioid and non-opioid receptors.
Mechanism of Action
The mechanism of action of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-methoxyphenyl group in the target compound reduces LogP compared to chlorophenyl analogues, suggesting improved aqueous solubility.
Pharmacological Profile
Dose-effect relationships for the target compound and analogues have been evaluated using the Litchfield-Wilcoxon method , which enables rapid estimation of median effective dose (ED₅₀), slope, and confidence intervals.
| Compound Name | ED₅₀ (mg/kg) | Slope (95% CI) | Relative Potency (vs. Target) |
|---|---|---|---|
| Target Compound | 12.5 | 1.8 (1.5–2.1) | 1.0 |
| N-[(4-Chlorophenyl)methyl]azetidine-1-carboxamide | 18.7 | 1.4 (1.1–1.7) | 0.67 |
| 3-(Pyrrolidin-2-yl)azetidine-1-carboxamide | 25.3 | 1.2 (0.9–1.5) | 0.49 |
Findings :
- The target compound exhibits higher potency (lower ED₅₀) compared to analogues, likely due to the electrophilic dioxopyrrolidinyl group enabling covalent target engagement.
- The steeper slope (1.8 vs. 1.2–1.4) suggests a narrower therapeutic window, necessitating precise dosing adjustments .
Pharmacokinetic and Toxicity Considerations
Discussion of Research Findings
The Litchfield-Wilcoxon method provides a robust framework for comparing dose-response parameters across analogues. Structural modifications to balance reactivity and pharmacokinetics remain an active research area.
Biological Activity
3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an azetidine ring, a dioxopyrrolidine moiety, and a methoxyphenyl group. The molecular formula is , with a molar mass of approximately 288.35 g/mol. Its unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide has been investigated in several studies, highlighting its potential as an effective therapeutic agent.
Pharmacological Effects
The precise mechanism by which 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the dioxopyrrolidine moiety may interact with specific receptors or enzymes involved in neurotransmission or cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide. Key areas for future investigation include:
- In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
- Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
